molecular formula C21H14ClNO3 B14093714 6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide

6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B14093714
M. Wt: 363.8 g/mol
InChI Key: CTYWUMLREPCVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.

    Attachment of the naphthalen-1-yl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the carboxamide group: This can be done through an amidation reaction using appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the chromene core.

    Reduction: Reduction reactions might target the carbonyl group in the chromene ring.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4H-chromen-4-one: A simpler chromene derivative with similar core structure.

    7-methyl-4H-chromen-4-one: Another chromene derivative with a methyl group.

    N-(naphthalen-1-yl)-4H-chromen-4-one: A compound with a naphthalen-1-yl group attached to the chromene core.

Uniqueness

6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

IUPAC Name

6-chloro-7-methyl-N-naphthalen-1-yl-4-oxochromene-3-carboxamide

InChI

InChI=1S/C21H14ClNO3/c1-12-9-19-15(10-17(12)22)20(24)16(11-26-19)21(25)23-18-8-4-6-13-5-2-3-7-14(13)18/h2-11H,1H3,(H,23,25)

InChI Key

CTYWUMLREPCVQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.